3-(1,3-Benzodioxol-5-YL)-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzodioxol-5-YL)-N’-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a benzodioxole ring, a furan ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-YL)-N’-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Benzodioxole Ring: The benzodioxole ring can be introduced through a coupling reaction with a suitable benzodioxole derivative.
Formation of the Furylmethylene Group: The furylmethylene group can be introduced through a condensation reaction with furfural or a similar furan derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-YL)-N’-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole and furan rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole and furan rings.
Reduction: Reduced derivatives of the pyrazole ring.
Substitution: Substituted derivatives at the benzodioxole and furan rings.
Scientific Research Applications
3-(1,3-Benzodioxol-5-YL)-N’-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-YL)-N’-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzodioxol-5-YL)-N’-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide: Similar structure but with a thiophene ring instead of a furan ring.
3-(1,3-Benzodioxol-5-YL)-N’-(2-pyridylmethylene)-1H-pyrazole-5-carbohydrazide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
3-(1,3-Benzodioxol-5-YL)-N’-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs with thiophene or pyridine rings
Properties
Molecular Formula |
C16H12N4O4 |
---|---|
Molecular Weight |
324.29 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H12N4O4/c21-16(20-17-8-11-2-1-5-22-11)13-7-12(18-19-13)10-3-4-14-15(6-10)24-9-23-14/h1-8H,9H2,(H,18,19)(H,20,21)/b17-8+ |
InChI Key |
MGSSSKXMZZBIRO-CAOOACKPSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CO4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.